2-(p-Toluenesulfonyl)acetophenone
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 140338. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
2-(4-methylphenyl)sulfonyl-1-phenylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3S/c1-12-7-9-14(10-8-12)19(17,18)11-15(16)13-5-3-2-4-6-13/h2-10H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFQXSRPFYWMUDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40185305 | |
| Record name | 2-((4-Methylphenyl)sulphonyl)-1-phenylethan-1-one | |
| Source | EPA DSSTox | |
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Molecular Weight |
274.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31378-03-7 | |
| Record name | 2-[(4-Methylphenyl)sulfonyl]-1-phenylethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=31378-03-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-((4-Methylphenyl)sulphonyl)-1-phenylethan-1-one | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031378037 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 31378-03-7 | |
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| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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| Record name | 2-((4-Methylphenyl)sulphonyl)-1-phenylethan-1-one | |
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| Record name | 2-[(4-methylphenyl)sulphonyl]-1-phenylethan-1-one | |
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Nomenclature and Structural Context Within Sulfonyl Substituted Acetophenones
2-(p-Toluenesulfonyl)acetophenone, also known by synonyms such as α-(p-Toluenesulfonyl)acetophenone and 2-[(4-Methylphenyl)sulfonyl]-1-phenylethanone, possesses a unique molecular architecture that underpins its chemical behavior. chemicalbook.com Its structure features an acetophenone (B1666503) core, which is a phenyl methyl ketone, substituted at the α-carbon of the acetyl group with a p-toluenesulfonyl group. drugfuture.com This "tosyl" group consists of a p-tolyl group attached to a sulfonyl group. wikipedia.org
The sulfonyl group (-SO₂-) is a powerful electron-withdrawing group, a property enhanced by resonance stabilization. This electronic feature significantly influences the acidity of the adjacent methylene (B1212753) protons and the reactivity of the carbonyl group. The p-toluenesulfonyl moiety, often abbreviated as the "tosyl" group, is a common functional group in organic synthesis. wikipedia.org
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 31378-03-7 |
| Molecular Formula | C₁₅H₁₄O₃S |
| Molecular Weight | 274.33 g/mol |
| Melting Point | 109 °C |
| Appearance | White to orange to green powder/crystal |
Data sourced from ChemicalBook chemicalbook.com
Historical Overview of Research Trajectories for Sulfonyl Containing Organic Compounds
The journey of sulfonyl-containing organic compounds in chemical research is a rich and extensive one. The sulfonamide functional group, characterized by a sulfonyl group connected to an amine, was first discovered in 1932. wikipedia.org This discovery paved the way for the development of sulfa drugs, the first class of synthetic antimicrobial agents. nih.gov
Historically, research has broadly categorized sulfonamide derivatives into antibacterial and non-antibacterial compounds. openaccesspub.org The latter category includes a diverse range of therapeutic agents. Over the decades, the versatility of the sulfonyl group has been explored in various contexts beyond medicinal chemistry. For instance, sulfinyl sulfones have been investigated as precursors for sulfinyl radicals, a fundamental class of sulfur-centered radicals, for over 60 years, although their synthetic application has been limited until more recent breakthroughs. researchgate.net The development of new synthetic methods, such as the use of sulfonyl hydrazides as radical precursors in electrosynthesis, continues to expand the utility of sulfonyl-containing compounds. acs.org
Significance of the P Toluenesulfonyl Moiety in Organic Synthesis and Reactivity
The p-toluenesulfonyl group, or tosyl group, is a cornerstone of modern organic synthesis, primarily due to its ability to function as an excellent leaving group. svkm-iop.ac.infiveable.me Derived from p-toluenesulfonyl chloride (TsCl), the tosyl group can convert poor leaving groups, such as hydroxyl groups in alcohols, into tosylates (-OTs). svkm-iop.ac.ingeorganics.sk This transformation facilitates a wide range of nucleophilic substitution (S_N2) and elimination reactions. fiveable.me
Beyond its role as a leaving group, the tosyl group also serves as a valuable protecting group for alcohols and amines. wikipedia.orgfiveable.meproprep.com This protective strategy is crucial in multi-step syntheses where specific functional groups need to be shielded from reaction conditions. Furthermore, p-toluenesulfonyl chloride itself can act as a dehydrating agent, a chlorinating agent, and a catalyst in various organic transformations. svkm-iop.ac.in The steric and electronic properties of the tosyl group can also be leveraged to achieve regioselectivity in reactions, such as the preferential tosylation of primary over secondary alcohols. svkm-iop.ac.ingeorganics.sk
Emerging Research Frontiers for 2 P Toluenesulfonyl Acetophenone Derivatives
Synthetic Routes and Reaction Conditions
The primary synthetic pathways to this compound and its analogues involve several key reaction types. These include the reaction of p-toluenesulfonyl chloride with acetophenone derivatives, sulfonylation via α-diazoacetophenone intermediates, and nucleophilic substitution reactions.
Reaction of p-Toluenesulfonyl Chloride with Acetophenone Derivatives
A principal method for synthesizing this compound involves the direct reaction of p-toluenesulfonyl chloride with acetophenone. This reaction is a cornerstone of sulfonate ester formation in organic synthesis. svkm-iop.ac.in The process transforms a hydroxyl group, which is a poor leaving group, into a tosylate group, which is an excellent leaving group, facilitating a variety of subsequent reactions. svkm-iop.ac.inmasterorganicchemistry.com
The tosylation of acetophenone derivatives is often catalyzed by a base, with pyridine (B92270) being a common choice. stackexchange.comyoutube.com Pyridine serves a dual role in the reaction; it acts as a base to neutralize the hydrochloric acid byproduct and as a nucleophilic catalyst. stackexchange.comreddit.com Pyridine, being more nucleophilic than the alcohol, rapidly attacks the p-toluenesulfonyl chloride to form a highly electrophilic N-tosylpyridinium chloride intermediate. This intermediate is then attacked by the alcohol to produce the desired tosylate ester. stackexchange.comreddit.com The choice of solvent is also critical, with dichloromethane (B109758) often used to facilitate the reaction. researchgate.net
| Catalyst/Base | Solvent | Role | Reference |
| Pyridine | Dichloromethane | Nucleophilic catalyst and acid scavenger | stackexchange.comresearchgate.net |
| Triethylamine | Dichloromethane | Base | researchgate.net |
Optimizing reaction parameters is crucial for maximizing the yield and purity of this compound. Key parameters include reaction time, temperature, and the stoichiometry of the reactants. researchgate.net For instance, conducting the reaction at room temperature for several hours is a common practice. researchgate.net The molar ratio of reactants, such as using a slight excess of p-toluenesulfonyl chloride and base relative to the acetophenone derivative, can drive the reaction to completion. researchgate.net Purification is typically achieved through column chromatography using a silica (B1680970) gel stationary phase and a mixture of hexane (B92381) and ethyl acetate (B1210297) as the eluent. researchgate.net
| Parameter | Condition | Effect | Reference |
| Temperature | Room Temperature | Controlled reaction rate | researchgate.net |
| Time | ~5 hours | Reaction completion | researchgate.net |
| Stoichiometry | Excess TsCl and base | Drives equilibrium towards product | researchgate.net |
| Purification | Column Chromatography | High purity of final product | researchgate.net |
Sulfonylation of Acetophenone Derivatives via α-Diazoacetophenone Intermediates
An alternative route to this compound involves the use of α-diazoacetophenone intermediates. Diazoacetophenone can be synthesized from benzoyl chloride and diazomethane. orgsyn.org The α-diazoacetophenone can then react with p-toluenesulfonyl chloride. This method offers a different pathway that can be advantageous for specific substituted acetophenone derivatives.
Nucleophilic Substitution Reactions for Chloroethyl Group Introduction
Modifications to the acetophenone structure, such as the introduction of a chloroethyl group, can be achieved through nucleophilic substitution reactions. For example, reacting a substituted acetophenone with a 2-chloroethyl reagent under controlled temperatures, typically between 60–80°C, allows for the incorporation of this functional group.
Considerations for Industrial Scale Production Methods
The industrial production of related compounds like p-toluenesulfonyl chloride often involves the chlorosulfonation of toluene (B28343) with chlorosulfonic acid. google.com While effective, this process can generate significant acidic waste. google.com Modern approaches aim to improve efficiency and reduce environmental impact through the use of microchannel reactors, which allow for better control over reaction conditions and can lead to higher yields and purities. google.com The development of greener synthetic methods, such as those that minimize the use of hazardous reagents and solvents, is a key consideration for the large-scale production of this compound and its derivatives. jchemlett.com
Synthesis of Structurally Related Sulfonyl Acetophenone Derivatives
Synthesis of 2-(Phenylsulfonyl)acetophenone
2-(Phenylsulfonyl)acetophenone is a β-ketosulfone characterized by a phenylsulfonyl group attached to the alpha-carbon of an acetophenone core.
The synthesis of this compound can be achieved through various established methods in organic chemistry, although specific high-yield procedures are continually sought. The general approach involves the reaction of an enolate of acetophenone or a related derivative with a phenylsulfonylating agent.
| Property | Value |
| Molecular Formula | C₁₄H₁₂O₃S nih.gov |
| Molecular Weight | 260.31 g/mol nih.gov |
| Appearance | Solid |
| Stereochemistry | Achiral nih.gov |
This table displays key properties of 2-(Phenylsulfonyl)acetophenone.
Synthesis of 2-Phenyl-2-(p-toluenesulfonyloxy)acetophenone
2-Phenyl-2-(p-toluenesulfonyloxy)acetophenone, also known as O-tosylbenzoin, is an acetophenone derivative featuring a p-toluenesulfonyloxy (tosyloxy) group. cymitquimica.comgeno-chem.comnih.gov This compound is a crystalline solid. starshinechemical.com
Multi-step Synthetic Sequences (e.g., via benzoin (B196080) condensation)
A common route for the synthesis of 2-Phenyl-2-(p-toluenesulfonyloxy)acetophenone involves a multi-step process that often begins with the benzoin condensation of benzaldehyde (B42025) to form benzoin. The resulting benzoin can then be tosylated.
Another synthetic pathway involves the hydrolysis of 2-acetoxy-2-bromoacetophenone or the oxidation of benzoylcarbinol with cupric acetate. orgsyn.org It can also be prepared by the hydrolysis of phenylglyoxal (B86788) hemimercaptal with boiling dilute hydrochloric acid. orgsyn.org
Tosylation of Phenolic Hydroxyl Groups
The key step in forming 2-Phenyl-2-(p-toluenesulfonyloxy)acetophenone is the tosylation of the hydroxyl group of an appropriate precursor, such as benzoin. This is typically achieved by reacting the precursor with p-toluenesulfonyl chloride in the presence of a base, like triethylamine, in a suitable solvent such as dry tetrahydrofuran (B95107) (THF). The p-toluenesulfonyloxy group is an excellent leaving group, making this compound a useful intermediate in nucleophilic substitution reactions.
| Property | Value |
| CAS Number | 1678-43-9 nih.govstarshinechemical.com |
| Molecular Formula | C₂₁H₁₈O₄S nih.govstarshinechemical.com |
| Molecular Weight | 366.4 g/mol nih.gov |
| Appearance | White to light yellow powder/crystal starshinechemical.com |
This table presents the physicochemical properties of 2-Phenyl-2-(p-toluenesulfonyloxy)acetophenone.
Synthesis of Acetophenone p-Toluenesulfonylhydrazone Derivatives
Acetophenone p-toluenesulfonylhydrazone and its derivatives are formed by the condensation reaction between an acetophenone and p-toluenesulfonylhydrazide. nih.gov These compounds serve as important intermediates in various organic transformations, including the synthesis of heterocyclic compounds and as reagents in the study of reaction mechanisms. myskinrecipes.com
The synthesis is typically carried out by refluxing equimolar amounts of the substituted acetophenone and p-toluenesulfonylhydrazide in a solvent like ethanol, often with a catalytic amount of an acid such as glacial acetic acid. rasayanjournal.co.in The reaction progress can be monitored by thin-layer chromatography (TLC). rasayanjournal.co.in One specific preparation involves warming a mixture of acetophenone and phenylhydrazine, followed by crystallization from ethanol. orgsyn.org
| Property | Value |
| CAS Number | 4545-21-5 nih.gov |
| Molecular Formula | C₁₅H₁₆N₂O₂S myskinrecipes.com |
| Molecular Weight | 288.37 g/mol myskinrecipes.com |
| Appearance | White solid myskinrecipes.com |
This table summarizes the key characteristics of Acetophenone p-Toluenesulfonylhydrazone.
Synthesis of N-(p-Toluenesulfonyl)-1-(4′-acetylphenoxy)acrylimidate
The synthesis of N-(p-Toluenesulfonyl)-1-(4′-acetylphenoxy)acrylimidate represents a novel formation of an N-sulfonyl-1-aryloxy acrylimidate. mdpi.comrawdatalibrary.netresearchgate.net This is achieved through a consecutive process that includes a Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction, the formation of a ketenimine intermediate, and a subsequent rearrangement. mdpi.comrawdatalibrary.netresearchgate.net
The reaction involves treating an aryl propargyl ether, specifically 1-(4-prop-2-ynyloxyphenyl)ethanone, with p-toluenesulfonyl azide (B81097) in the presence of a copper(I) salicylate (B1505791) catalyst in dichloromethane. mdpi.com The mixture is stirred at 0 °C and then at room temperature. mdpi.com The structure of the resulting acrylimidate has been confirmed by NMR spectroscopy and X-ray analysis. mdpi.comrawdatalibrary.netresearchgate.net
| Starting Material | Reagent | Catalyst | Product |
| 1-(4-Prop-2-ynyloxyphenyl)ethanone | p-Toluenesulfonyl azide | Copper(I) salicylate | N-(p-Toluenesulfonyl)-1-(4′-acetylphenoxy)acrylimidate mdpi.com |
This table outlines the key components in the synthesis of N-(p-Toluenesulfonyl)-1-(4′-acetylphenoxy)acrylimidate.
Electrophilic Character and Reactivity Profile
The core of this compound's reactivity lies in its pronounced electrophilic character. The presence of two strong electron-withdrawing groups—the carbonyl (C=O) and the sulfonyl (SO₂) groups—flanking the α-carbon significantly increases the acidity of the α-hydrogens. This makes the α-carbon a prime target for nucleophilic attack.
Density functional theory (DFT) calculations reveal electron-deficient regions around the sulfonyl and carbonyl oxygens, contributing to the compound's polarity and electrophilicity. This electronic arrangement facilitates its involvement in a variety of reactions, including aldol (B89426) condensations and Michael additions, where it serves as an effective electrophile. The resonance stabilization of the sulfonyl group further influences the molecule's reactivity.
Nucleophilic Substitution Reactions
A key feature of this compound's reactivity is its ability to undergo nucleophilic substitution reactions, primarily involving the displacement of the p-toluenesulfonyl group. This group, often referred to as a tosyl group, is an excellent leaving group, a property derived from the stability of the resulting p-toluenesulfonate anion. masterorganicchemistry.comlibretexts.orgsvkm-iop.ac.in
Replacement of the Sulfonyl Group by Various Nucleophiles
The tosyl group in β-keto sulfones like this compound can be displaced by a wide array of nucleophiles. This allows for the introduction of diverse functional groups at the α-position to the carbonyl group. Common nucleophiles include halides, alkoxides, and amines. svkm-iop.ac.in The reaction essentially involves the cleavage of the C-S bond, a process that is facilitated by the stability of the departing tosylate anion.
Reagents and Conditions for Substitution
The reagents and conditions for these substitution reactions are contingent on the specific nucleophile being employed. Generally, the reaction is carried out in the presence of a base to facilitate the departure of the tosyl group. For instance, the conversion of alcohols to other functional groups often involves an intermediate tosylate, which is then subjected to nucleophilic attack. libretexts.orgdoubtnut.com The choice of solvent can also play a crucial role in the reaction's efficiency.
| Nucleophile | Reagent(s) | Typical Conditions | Product Type |
| Halide (e.g., Cl⁻, Br⁻) | Metal Halides (e.g., LiCl, NaBr) | Polar aprotic solvent (e.g., DMF, DMSO) | α-Halo ketone |
| Alkoxide (e.g., RO⁻) | Sodium or Potassium Alkoxide | Corresponding alcohol as solvent | α-Alkoxy ketone |
| Amine (e.g., RNH₂) | Primary or Secondary Amine | Often requires a base catalyst (e.g., pyridine) | α-Amino ketone |
| Thiolate (e.g., RS⁻) | Sodium or Potassium Thiolate | Polar aprotic solvent | α-Thioether ketone |
Addition Reactions
The carbonyl group in this compound is susceptible to addition reactions, a characteristic feature of ketones. libretexts.org These reactions involve the attack of a nucleophile on the electrophilic carbonyl carbon.
One notable example is the aldol addition reaction. In the presence of a base, the enolate of another ketone or aldehyde can add to the carbonyl group of this compound to form a β-hydroxy ketone. researchgate.net Subsequent dehydration can lead to the formation of an α,β-unsaturated ketone.
Furthermore, the compound can participate in Michael additions, acting as the electrophilic acceptor for a variety of Michael donors. The presence of the electron-withdrawing sulfonyl group enhances the electrophilicity of the β-carbon in the corresponding α,β-unsaturated derivative, making it highly reactive towards nucleophiles.
Oxidation Reactions
Formation of Sulfoxides and Sulfones
While the sulfonyl group in this compound is already a sulfone, it's important to understand the context of sulfoxide (B87167) and sulfone formation in related compounds. The synthesis of sulfones often involves the oxidation of corresponding sulfides or sulfoxides. jchemrev.comorganic-chemistry.org Various oxidizing agents can be employed for this purpose, including hydrogen peroxide, permanganate, and meta-chloroperoxybenzoic acid (m-CPBA). organic-chemistry.org The selective oxidation of a sulfide (B99878) can yield a sulfoxide, and further oxidation produces a sulfone. organic-chemistry.org
In the context of β-keto sulfones, their synthesis often starts from materials that are then oxidized. For example, γ-keto sulfones can be synthesized through the oxidation of the corresponding sulfides or sulfoxides. nih.gov
Oxidizing Agents and Conditions
The oxidation of this compound primarily targets the sulfur atom of the sulfonyl group. Depending on the strength of the oxidizing agent and the reaction conditions, different oxidation states can be achieved. For instance, the sulfonyl group can be further oxidized, although it is already in a high oxidation state. More commonly, the synthetic context involves the oxidation of a precursor thioether to form the target sulfone, this compound.
However, when this compound itself is subjected to oxidative conditions, the reaction typically involves the cleavage of the C-S bond or reactions at other parts of the molecule if they are more susceptible. Common oxidizing agents used in reactions involving similar sulfonyl compounds include peroxides. The oxidation of the related compound acetophenone to benzoic acid can be achieved using bleach (sodium hypochlorite (B82951) solution), a reaction that proceeds via a chlorine-induced mechanism. walshmedicalmedia.com
Table 1: Oxidizing Agents for Sulfones and Related Compounds
| Oxidizing Agent | Potential Product(s) | Notes |
|---|---|---|
| Hydrogen Peroxide (H₂O₂) | Sulfoxides, Sulfones | Used for oxidizing thioethers to sulfones. |
| meta-Chloroperbenzoic acid (m-CPBA) | Sulfoxides, Sulfones | A common reagent for the controlled oxidation of sulfides. |
| Potassium Permanganate (KMnO₄) | Carboxylic Acids | "Strong" oxidant that can cleave C-C bonds and oxidize primary alcohols to carboxylic acids. masterorganicchemistry.com |
Reduction Reactions
Reduction reactions involving this compound can target either the ketone carbonyl group or the sulfonyl group. The choice of reducing agent and conditions determines the outcome of the reaction.
Conversion to Sulfinyl or Sulfhydryl Groups
The sulfonyl group (-SO₂-) is generally stable and resistant to reduction. However, under specific and forceful reducing conditions, it can be converted to a sulfinyl (-SO-) or even a sulfhydryl (-SH) group. This transformation involves the formal removal of oxygen atoms from the sulfur center. The reduction of a sulfonyl group is a challenging transformation that often requires potent reducing agents.
Reducing Agents and Conditions
A variety of reducing agents can be employed, with their strength dictating the extent of reduction.
Sodium Borohydride (NaBH₄) : This is a mild reducing agent that will selectively reduce the ketone group to a secondary alcohol, leaving the sulfonyl group intact.
Lithium Aluminum Hydride (LiAlH₄) : A much stronger reducing agent, LiAlH₄ can also reduce the ketone to an alcohol. It has the potential to reduce the sulfonyl group as well, though this often requires harsh conditions such as elevated temperatures.
Samarium Diiodide (SmI₂) : This reagent is known for its ability to cleave sulfonyl groups, particularly in the deprotection of N-(p-toluenesulfonyl) amides, suggesting its potential applicability for the reduction of the C-S bond in this compound under specific activation conditions. organic-chemistry.org
Table 2: Reducing Agents and Potential Products
| Reducing Agent | Target Group | Product | Conditions |
|---|---|---|---|
| Sodium Borohydride (NaBH₄) | Ketone | 2-(p-Toluenesulfonyl)-1-phenylethanol | Typically in alcoholic solvents (e.g., methanol, ethanol) at room temperature. |
| Lithium Aluminum Hydride (LiAlH₄) | Ketone, Sulfonyl | 2-(p-Toluenesulfonyl)-1-phenylethanol, potentially further reduction of the sulfonyl group. | Anhydrous ether or THF, often at reflux. |
Mechanistic Studies of Specific Transformations
The dual activation of the α-carbon by the adjacent carbonyl and sulfonyl groups makes this compound a valuable substrate in carbon-carbon bond-forming reactions.
Aldol Condensations
This compound can participate in Aldol-type condensation reactions. In a typical base-catalyzed mechanism, the α-proton is exceptionally acidic due to the electron-withdrawing effects of both the phenyl ketone and the p-toluenesulfonyl groups.
The mechanism proceeds through the following steps:
Enolate Formation : A base, such as hydroxide (B78521) or an alkoxide, abstracts the highly acidic proton from the α-carbon to form a resonance-stabilized enolate. researchgate.netmagritek.com The negative charge is delocalized over the α-carbon, the carbonyl oxygen, and the sulfonyl oxygens, making the enolate a stable and effective nucleophile.
Nucleophilic Attack : The enolate anion attacks the electrophilic carbonyl carbon of another aldehyde or ketone molecule (e.g., benzaldehyde). researchgate.net This step forms a new carbon-carbon bond and creates an alkoxide intermediate.
Protonation : The alkoxide intermediate is protonated by the solvent (e.g., water or alcohol) to yield a β-hydroxy carbonyl compound, the initial aldol addition product.
Dehydration (Condensation) : Often, particularly with heating, the β-hydroxy product readily undergoes dehydration (elimination of a water molecule) to form a conjugated α,β-unsaturated carbonyl compound (an enone). magritek.com
Michael Additions
The stabilized carbanion generated from this compound is an excellent nucleophile for Michael additions (conjugate 1,4-additions). wikipedia.org In this reaction, the compound acts as a Michael donor. wikipedia.org
The mechanism involves three key steps: masterorganicchemistry.com
Carbanion Formation : A base deprotonates the α-carbon of this compound, creating a stabilized carbanion (enolate). wikipedia.org The base must be strong enough to remove the proton but not so strong as to cause undesired side reactions.
Conjugate Addition : The nucleophilic carbanion attacks the β-carbon of an α,β-unsaturated carbonyl compound (the Michael acceptor, such as an enone or enal). wikipedia.orgmasterorganicchemistry.com This is favored because the resulting intermediate is a resonance-stabilized enolate.
Protonation : The enolate intermediate formed in the previous step abstracts a proton from the conjugate acid of the base or the solvent to yield the final 1,5-dicarbonyl or related adduct. wikipedia.org
The efficiency of the Michael addition makes it a powerful tool for constructing complex molecules from simpler precursors. nih.gov
Asymmetric Transfer Hydrogenation (ATH) of Acetophenone
Asymmetric transfer hydrogenation (ATH) is a prominent method for the synthesis of chiral alcohols from prochiral ketones, such as acetophenone. This transformation is significant for producing enantioenriched secondary alcohols, which are valuable building blocks in pharmaceuticals and fine chemicals. acs.org The process typically involves a metal catalyst, a chiral ligand, and a hydrogen donor, like isopropanol. nih.govrug.nl Catalysts based on ruthenium and iron are commonly employed for this purpose. nih.govnih.govresearchgate.net
The mechanism of asymmetric transfer hydrogenation, particularly with Noyori-type ruthenium catalysts, is often described by an outer-sphere ionic pathway. nih.gov This concept moves away from mechanisms involving a six-membered pericyclic transition state. Instead, it proposes that a hydride is transferred from the metal complex to the ketone in an outer-sphere manner. nih.gov This transfer results in the formation of an ion pair, and this step is typically both the rate-determining and the enantio-determining step of the catalytic cycle. nih.gov
The catalytic cycle involves several key species. For iron-based catalysts, the precatalyst is activated by a base. nih.govacs.org This activation can involve the deprotonation of the ligand to form an active amine iron hydride species or an amido-(ene-amido) complex. nih.govacs.org The presence of excess base is often crucial to favor the formation of the active catalyst and prevent side reactions. acs.org The catalytic cycle for the hydrogenation of acetophenone is consistent with the hydride transfer from the hydrogen donor (e.g., 2-propanol) to an amido complex, which then delivers the hydride to the ketone. acs.org
Density Functional Theory (DFT) has become an indispensable tool for elucidating the intricate details of Asymmetric Transfer Hydrogenation (ATH) mechanisms and understanding the origins of enantioselectivity. nih.govacs.org DFT calculations allow for the modeling of transition state structures, providing insights into the stereochemical outcome of the reaction. acs.orgresearchgate.net
By calculating the energy barriers of the different possible transition states, researchers can predict which diastereomeric pathway is favored, and thus which enantiomer of the product will be predominantly formed. researchgate.net For the hydrogenation of acetophenone using an iron catalyst, DFT modeling has successfully identified the transition state structure for the hydride transfer step. acs.org These calculations revealed that the enantioselectivity is controlled by specific interactions, such as π-π stacking between the aryl ring of the ketone and the catalyst's ligand framework. acs.org
In studies of ruthenium-catalyzed ATH, DFT computations have revised previous mechanistic proposals. The calculations support an outer-sphere hydride transfer mechanism by demonstrating that it is energetically more favorable than pathways involving concerted, multi-bond transition states. nih.gov These models can quantify the energy differences between transition states leading to the major and minor products. For instance, in an Aldol-Tishchenko reaction involving an acetophenone-derived substrate, the energy difference (ΔΔG‡) between the two transition states was calculated to be 2.4 kcal/mol, which corresponds to the observed diastereoselectivity. researchgate.net
Computational studies on the ATH of acetophenone N-benzylimine using a [RuIICl((S,S)-TsDPEN)(η6-p-cymene)] catalyst further highlight the power of DFT. The calculated transition states provided a clear explanation for the observed (S)-amine product selectivity, extending the understanding of the ionic mechanism. acs.org
Table 1: Selected DFT Calculation Results for Reactions Involving Acetophenone Derivatives
| Reaction / System | Transition State | Key Finding | Reference |
| Aldol-Tishchenko of Acetophenone Derivative | TS-3a-E vs TS-3b | The transition state leading to the major product is lower in energy by 2.4 kcal/mol. | researchgate.net |
| ATH of Acetophenone N-benzylimine | (S,S)-TsDPEN catalyst | Calculated transition states explain the preference for the (S)-amine product. | acs.org |
| ATH of Acetophenone with Iron Catalyst | Amine hydrido iron catalyst | DFT modeling successfully located the transition state and explained the origin of enantiodiscrimination via π-π interactions. | acs.org |
Radical/Polar Crossover Mechanisms
Radical-polar crossover reactions represent a powerful strategy in organic synthesis where a radical intermediate is converted into an ionic one (or vice versa) within a sequential process. thieme-connect.de This approach merges the distinct reactivities of radical and ionic species to construct complex molecules. researchgate.net A typical radical-polar crossover involves a single-electron transfer (SET) event that transforms a radical into a cation (oxidation) or an anion (reduction), which then undergoes a polar reaction. thieme-connect.de
The concept can be illustrated by considering the acetophenone radical cation. Studies have shown that molecular ions of acetophenone can be generated and their reactivity explored. nih.gov Theoretical calculations on the acetophenone radical cation suggest that isomerization to the enol form can occur through pathways involving hydrogen migration. nih.gov This demonstrates the potential for radical ion intermediates derived from acetophenone to undergo complex rearrangements.
In a synthetic context, a radical-polar crossover cyclization can be initiated by the photoinduced generation of a radical, which then adds to an alkene. researchgate.net The resulting radical intermediate is then oxidized in a radical-polar crossover step to form a carbocation. This cation is subsequently trapped by a nucleophile to complete the cyclization. researchgate.net This strategy has been used to access a wide variety of heterocyclic structures. researchgate.net While not yet explicitly documented for this compound itself, the acetophenone framework is susceptible to reactions that could initiate such a crossover, for instance, through the formation of a radical cation at the carbonyl group. nih.gov
Carbene Insertion Mechanisms in Tosylhydrazone Reactions
Tosylhydrazones, readily formed by the condensation of ketones or aldehydes with tosylhydrazine, are versatile intermediates in organic synthesis. wikipedia.org Acetophenone tosylhydrazone, a derivative of acetophenone, can serve as a precursor to a carbene intermediate. lookchem.com Under basic conditions (as in the Shapiro or Bamford-Stevens reactions) or through metal catalysis, tosylhydrazones decompose, typically via a diazo intermediate, to generate a carbene. wikipedia.orglookchem.com
These highly reactive carbene species can then undergo a variety of transformations, including insertion reactions. researchgate.net For example, rhodium(II) or copper(I) catalysts can promote the intramolecular insertion of a carbene, generated from a tosylhydrazone, into a vinylic C-H bond to synthesize indene (B144670) derivatives. lookchem.com This type of reaction showcases a formal carbene insertion pathway. Similarly, metal-catalyzed reactions of tosylhydrazone salts can lead to the formation of metal carbenes, which are used in cyclopropanation reactions. wikipedia.org
Interestingly, the reaction pathway of tosylhydrazones is highly dependent on the conditions. In contrast to the carbene or radical pathways, a Brønsted acid-promoted intramolecular cyclization of o-(1-arylvinyl) acetophenone derivatives proceeds through a cationic mechanism, where the N-tosylhydrazone acts as an electrophile, avoiding a carbene intermediate altogether. lookchem.com This highlights the diverse reactivity of tosylhydrazone derivatives of acetophenone and related ketones.
Reagent in Carbon-Carbon Bond Forming Reactions
The unique structural characteristics of this compound make it an important participant in several key reactions for forging new carbon-carbon bonds.
Aldol Condensations leading to β-Hydroxy Ketones and α,β-Unsaturated Carbonyl Compounds
The Aldol condensation is a fundamental carbon-carbon bond-forming reaction in organic chemistry. magritek.com In a typical base-catalyzed mechanism, a base abstracts an acidic α-proton from a carbonyl compound to form a nucleophilic enolate. magritek.comyoutube.com This enolate then attacks the electrophilic carbonyl carbon of a second molecule. libretexts.org
This compound can serve as the enolate precursor in such reactions. The presence of the electron-withdrawing p-toluenesulfonyl (tosyl) group alongside the ketone enhances the acidity of the α-hydrogens, facilitating enolate formation. This enolate can then react with other aldehydes or ketones, such as benzaldehyde, to yield a β-hydroxy ketone. youtube.com Subsequent dehydration of this intermediate, often under the reaction conditions, leads to the formation of a thermodynamically stable α,β-unsaturated carbonyl compound, driven by the creation of a conjugated system. magritek.comyoutube.com
Table 1: Aldol Condensation with this compound
| Reactant 1 (Enolate Source) | Reactant 2 (Electrophile) | Base Catalyst | Intermediate Product | Final Product |
|---|
Michael Additions for Carbon-Carbon Bond Formation
The Michael addition is a conjugate (or 1,4-) addition of a nucleophile to an α,β-unsaturated carbonyl compound. organic-chemistry.orgmasterorganicchemistry.com The nucleophiles, known as Michael donors, are typically resonance-stabilized carbanions derived from compounds with active methylene (B1212753) groups. libretexts.orgorganic-chemistry.org
Due to its highly acidic methylene protons, this compound is an excellent Michael donor. Upon treatment with a base, it forms a stabilized enolate that can add to a variety of Michael acceptors, including α,β-unsaturated ketones, esters, and nitriles. masterorganicchemistry.com This reaction is a powerful method for constructing new carbon-carbon single bonds in a thermodynamically controlled manner. masterorganicchemistry.com The potency of Michael acceptors is linked to their reactivity with sulfhydryl groups, indicating the importance of the electrophile's nature in the reaction's success. nih.gov
Table 2: this compound in Michael Additions
| Michael Donor (from) | Michael Acceptor (Example) | Product Type |
|---|---|---|
| This compound | α,β-Unsaturated Ketone | 1,5-Dicarbonyl Compound |
| This compound | α,β-Unsaturated Ester | Substituted Ester |
Synthesis of Acetophenone Oximes and their Esters
The ketone functional group within this compound allows for its conversion into various derivatives, including oximes and oxime esters. The synthesis of acetophenone oximes is generally achieved by reacting the parent acetophenone derivative with hydroxylamine (B1172632) hydrochloride in the presence of a base like potassium hydroxide. arpgweb.comrepec.org This reaction converts the carbonyl group into a C=N-OH (oxime) functionality. misuratau.edu.ly
The resulting oxime can be further functionalized through esterification. Reacting the oxime with acid chlorides, such as terphthaloyl chloride or tosyl chloride, under basic conditions yields the corresponding oxime esters. arpgweb.comarpgweb.comresearchgate.net These esters are recognized as important intermediates for synthesizing biologically active heterocyclic compounds. arpgweb.com While studies often use substituted acetophenones, the same principles apply to this compound. repec.org
Table 3: General Synthesis of Oximes and Esters from Acetophenone Derivatives
| Starting Material | Reagent(s) | Product |
|---|---|---|
| Acetophenone Derivative | 1. Hydroxylamine Hydrochloride, KOH | Acetophenone Oxime |
Synthesis of 2-Hydroxytrifluoroethylacetophenones
Recent advances in photoredox catalysis have enabled novel synthetic routes to complex acetophenone structures. One such method is the direct synthesis of 2-hydroxytrifluoroethylacetophenones. nih.gov This process involves a light-mediated reaction that generates a 1-hydroxy-2,2,2-trifluoroethyl radical. nih.gov This radical undergoes a Giese addition with styrene (B11656) derivatives, which is then followed by an oxidation step to yield the final product. nih.gov The method is noted for being mild and operationally simple, utilizing an organic photocatalyst and DMSO as the oxidant. nih.govacs.org This synthesis produces a specific class of acetophenones rather than using this compound as a starting material.
Precursor for Heterocyclic Compound Synthesis
The dual functionality of this compound makes it a valuable starting block for building more complex molecular architectures, particularly heterocyclic systems.
Synthesis of Sulfonamide and Hydrazone Derivatives
The chemical reactivity of this compound allows for its use in synthesizing hydrazone derivatives. Hydrazones are formed by the condensation reaction between a ketone and a hydrazine (B178648) derivative. The carbonyl group of this compound can react with hydrazines, such as p-toluenesulfonyl hydrazide, to form the corresponding p-toluenesulfonyl hydrazone. nih.govnih.gov
These hydrazone derivatives can be important intermediates themselves or the final target molecules. For instance, p-toluenesulfonyl-hydrazinothiazoles have been synthesized by condensing p-toluenesulfonylthiosemicarbazide with α-halogenocarbonyls, demonstrating the utility of the tosyl-hydrazine moiety in building heterocyclic rings like thiazole (B1198619). nih.gov
Table 4: Synthesis of Hydrazone Derivatives
| Ketone | Hydrazine Derivative | Reaction Type | Product |
|---|
Synthesis of Hydrazinothiazoles and Hydrazino-bis-thiazoles
The synthesis of hydrazinothiazole and hydrazino-bis-thiazole derivatives is an area of significant interest due to the potential biological activities of these compounds, including anticancer properties. The core synthetic strategy for constructing the 2-hydrazinylthiazole (B183971) ring often involves the Hantzsch thiazole synthesis, which is a condensation reaction between an α-haloketone and a thiourea (B124793) or thiosemicarbazide (B42300) derivative.
In this context, while not a direct starting material, the reactivity of this compound is highly relevant. This compound is a β-keto sulfone, featuring an active methylene group positioned between the carbonyl and sulfonyl moieties. The p-toluenesulfonyl group is an excellent leaving group, making the α-carbon susceptible to nucleophilic substitution.
A general synthesis for p-toluenesulfonyl-hydrazinothiazoles involves the initial condensation of p-toluenesulfonylthiosemicarbazide with various α-halogenocarbonyl compounds. nih.govnih.gov The reaction proceeds via nucleophilic attack of the sulfur atom of the thiosemicarbazide onto the carbon bearing the halogen, followed by cyclization and dehydration to form the thiazole ring.
The versatility of this compound as a synthon allows for its potential modification into a suitable precursor for this reaction. For instance, halogenation at the active methylene position would yield an α-halo-α-sulfonyl ketone, a highly reactive species for condensation with thiosemicarbazide derivatives. The presence of the sulfonyl group can influence the reactivity and stability of intermediates, offering a pathway to novel substituted hydrazinothiazoles.
Ligand in Coordination Chemistry
The unique structural features of this compound, specifically its β-keto sulfone framework, make it and its derivatives intriguing candidates for use as ligands in coordination chemistry, particularly for creating functional metal complexes.
Role in Phosphorescent Iridium(III) Complexes
Phosphorescent Iridium(III) complexes are at the forefront of materials science due to their application in organic light-emitting diodes (OLEDs). The efficiency and color of the phosphorescence are highly dependent on the nature of the ligands coordinated to the iridium center. Typically, these are heteroleptic complexes of the type [Ir(C^N)₂L], where C^N is a cyclometalating ligand and L is an ancillary ligand.
While this compound itself is not widely cited as a direct ancillary ligand in the most common Ir(III) complexes, ligands with analogous structures are pivotal. The β-keto sulfone can be considered a structural analogue of β-diketonate ligands (like acetylacetonate, acac), which are frequently used as ancillary ligands in highly phosphorescent Ir(III) complexes. nih.gov These β-dicarbonyl systems form stable six-membered chelate rings with the metal center.
Furthermore, the incorporation of sulfonyl groups into the ligands of Ir(III) complexes is a recognized strategy for tuning their electronic and photophysical properties. researchgate.net The sulfonyl group is strongly electron-withdrawing, which can modify the energy levels of the frontier molecular orbitals of the complex. This tuning affects the metal-to-ligand charge transfer (MLCT) states, which are crucial for phosphorescence, thereby influencing emission color and quantum yield. researchgate.net For instance, Ir(III) complexes bearing fluorinated aromatic sulfonyl groups have been shown to exhibit intense yellow phosphorescence with exceptionally high quantum yields (ΦP > 0.9). researchgate.net Similarly, complexes with sulfur-containing four-membered rings have been synthesized and show promise as efficient emitters. mdpi.com
Enhancement of Luminescence Efficiency in OLEDs
The introduction of sulfonyl groups into the molecular structure of the phosphorescent emitter is a key method for enhancing OLED performance. This is achieved by improving the electron injection and transport capabilities of the complex, leading to more balanced charge carrier distribution within the emissive layer of the OLED. researchgate.net This balance is crucial for ensuring that a high percentage of injected electrons and holes recombine to form excitons on the emitter molecules, thus maximizing light generation.
Research has demonstrated that OLEDs fabricated with Ir(III) complexes containing sulfonyl-functionalized ligands can achieve outstanding performance. For example, devices using emitters with fluorinated aromatic sulfonyl groups have recorded a maximum luminance efficiency of 81.2 cd A⁻¹, a power efficiency of 64.5 lm W⁻¹, and a high external quantum efficiency (EQE) of 19.3%. researchgate.net Other sulfur-containing iridium complexes have also led to devices with excellent characteristics, including high brightness and EQEs up to 18.1%. mdpi.com
Performance of OLEDs with Sulfonyl-Containing Iridium(III) Emitters
| Iridium Complex Type | Max. Luminance Efficiency (cd A⁻¹) | Max. Power Efficiency (lm W⁻¹) | Max. External Quantum Efficiency (%) | Reference |
|---|---|---|---|---|
| Fluorinated Aromatic Sulfonyl Ligand | 81.2 | 64.5 | 19.3 | researchgate.net |
| Ir-S-C-S Four-Membered Ring Ligand (Ir-3) | 23.71 | 16.23 | 18.1 | mdpi.com |
| β-diketonate Ligand (ppy₂Ir(acac)) | >50 | 38 | 12.3 | nih.gov |
Intermediate in the Synthesis of Other Complex Organic Molecules
Acetophenone and its derivatives are recognized as versatile building blocks and important intermediates for the synthesis of a wide array of organic compounds, including natural products and pharmaceuticals. nih.govmdpi.com
Derivatization Strategies for Natural Phenols
Natural phenols are a large class of bioactive compounds whose structural modification is a key strategy in drug discovery. rhhz.netkib.ac.cn The acetophenone fragment is a common structural motif within this class, and its α-functionalization is a powerful method for creating chemical diversity. rhhz.net
This compound is an ideal intermediate for such derivatization strategies. The compound possesses two key reactive sites: the carbonyl group and the highly activated methylene group. The tosyl group (p-toluenesulfonyl) is a superb leaving group, which facilitates nucleophilic substitution reactions at the α-carbon.
Strategies for modifying natural phenols using an intermediate like this compound include:
Alkylation/Arylation: The active methylene protons can be easily removed by a base to generate an enolate, which can then react with various electrophiles (e.g., alkyl halides, aryl halides) to introduce new substituents.
Condensation Reactions: The carbonyl group can undergo condensation reactions with amines or other nucleophiles to form imines or heterocyclic structures.
Building Block for Heterocycles: Acetophenone derivatives are common starting materials for synthesizing flavonoids, chalcones, and quinolones, all of which are important classes of natural products. mdpi.com For example, ortho-amino acetophenones can be cyclized to form quinolones. mdpi.com
A practical application involves the Friedel-Crafts acylation of a protected phenol (B47542) to introduce an acetophenone moiety, which can then be further functionalized. For instance, the acylation of a protected thymol (B1683141) derivative with chloroacetyl chloride creates a 2-chloro-acetophenone structure, which serves as a handle for introducing further molecular complexity. mdpi.com The pre-functionalized nature of this compound provides a more direct route for such synthetic transformations, making it a valuable tool for the derivatization of natural phenols and the synthesis of their analogues.
Spectroscopic and Crystallographic Investigations
Advanced Spectroscopic Characterization
Spectroscopic analysis is fundamental to confirming the identity and purity of 2-(p-Toluenesulfonyl)acetophenone. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) offer unique insights into the molecular framework.
NMR spectroscopy is an indispensable tool for characterizing the molecular structure of this compound by providing detailed information about the hydrogen (¹H) and carbon (¹³C) atomic nuclei.
The ¹H NMR spectrum of this compound exhibits distinct signals corresponding to the different types of protons in the molecule. The aromatic protons of the acetophenone (B1666503) and p-toluenesulfonyl groups typically resonate in the downfield region, generally between 7.0 and 8.0 ppm. The methylene (B1212753) protons (-CH₂-) adjacent to the carbonyl and sulfonyl groups appear as a singlet, while the methyl protons (-CH₃) of the tolyl group also produce a characteristic singlet.
The ¹³C NMR spectrum provides information on the carbon skeleton. chemicalbook.com The carbonyl carbon is typically observed at a significant downfield shift. The aromatic carbons show a range of chemical shifts depending on their substitution and position within the rings. The methylene carbon and the methyl carbon of the tolyl group have characteristic upfield resonances. chemicalbook.com
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: Data is compiled from typical values for similar structural motifs and may not represent experimentally verified values for this specific compound.
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Methylene (-CH₂-) | ~ 4.5 - 5.0 | ~ 60 - 65 |
| Methyl (-CH₃) | ~ 2.4 | ~ 21 |
| Aromatic (p-tolyl) | ~ 7.3 - 7.8 | ~ 128 - 145 |
| Aromatic (phenyl) | ~ 7.5 - 8.0 | ~ 128 - 137 |
To achieve a more profound and predictive understanding of NMR spectra, computational methods such as Gauge-Including Atomic Orbital (GIAO) Density Functional Theory (DFT) are employed. youtube.comresearchgate.netmdpi.com The GIAO method is a robust approach for calculating nuclear magnetic shielding tensors, which are directly related to the experimentally observed chemical shifts. youtube.com
This computational technique calculates the magnetic field induced at the nucleus by the surrounding electron density. By solving the electronic structure of the molecule in the presence of a magnetic field, DFT can predict the shielding for each nucleus. These theoretical shielding values can then be converted to chemical shifts by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS). mdpi.com This method allows for the theoretical prediction of ¹H and ¹³C NMR spectra, aiding in the definitive assignment of complex spectra and confirming structural assignments. mdpi.com For complex molecules, GIAO-DFT calculations can help differentiate between possible isomers and provide confidence in the structural elucidation. mdpi.com
While this compound itself does not exhibit E/Z isomerism, its derivatives, particularly those with a carbon-carbon double bond, can exist as geometric isomers. NMR spectroscopy is a powerful technique for distinguishing between E (entgegen) and Z (zusammen) isomers. researchgate.netweebly.comdocbrown.infodocbrown.info
The spatial arrangement of substituents around the double bond leads to distinct chemical environments for the protons and carbons, resulting in different NMR chemical shifts. researchgate.netdocbrown.info For instance, a proton on a double bond that is cis to a bulky substituent in the Z-isomer will typically experience a different magnetic environment and thus have a different chemical shift compared to the corresponding proton in the E-isomer, where it is trans. researchgate.netdocbrown.info Furthermore, through-space interactions, which can be detected by Nuclear Overhauser Effect (NOE) experiments, can provide definitive proof of the relative stereochemistry of the substituents, allowing for unambiguous assignment of the E and Z configuration. researchgate.net
Infrared (IR) spectroscopy is used to identify the functional groups present in this compound by detecting the absorption of infrared radiation corresponding to molecular vibrations. The IR spectrum provides a characteristic fingerprint of the molecule.
Key vibrational bands expected in the IR spectrum include:
Carbonyl (C=O) stretch: A strong absorption band is expected in the region of 1680-1700 cm⁻¹.
Sulfonyl (S=O) stretches: Two strong absorption bands are characteristic of the sulfonyl group, corresponding to asymmetric and symmetric stretching. These typically appear around 1300-1350 cm⁻¹ and 1140-1160 cm⁻¹, respectively.
Aromatic C-H stretches: These appear above 3000 cm⁻¹.
Aromatic C=C stretches: Multiple bands of varying intensity are observed in the 1450-1600 cm⁻¹ region.
Aliphatic C-H stretches: These are found just below 3000 cm⁻¹.
Table 2: Characteristic IR Absorption Bands for this compound Note: Values are typical ranges for the specified functional groups.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Carbonyl (C=O) | Stretch | 1680 - 1700 | Strong |
| Sulfonyl (S=O) | Asymmetric Stretch | 1300 - 1350 | Strong |
| Sulfonyl (S=O) | Symmetric Stretch | 1140 - 1160 | Strong |
| Aromatic C-H | Stretch | > 3000 | Medium |
For a precise and detailed assignment of the vibrational bands observed in the IR spectrum, the Scaled Quantum Mechanical Force Field (SQMFF) methodology can be utilized. This computational approach combines the accuracy of quantum mechanical calculations with empirical scaling to provide a highly reliable prediction of vibrational frequencies.
The process involves:
Optimizing the molecular geometry using a suitable level of theory (e.g., DFT).
Calculating the harmonic vibrational frequencies.
Scaling the calculated frequencies using a set of predetermined scale factors that correct for systematic errors in the theoretical calculations and the effects of anharmonicity.
This method allows for a more confident assignment of each band in the experimental spectrum to a specific molecular motion, providing a deeper understanding of the molecule's vibrational properties.
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound, as well as to gain structural information through the analysis of its fragmentation patterns. Electron Ionization Mass Spectrometry (EIMS) is a common method for this purpose.
Upon ionization, the molecular ion ([M]⁺) of this compound is formed. This ion can then undergo fragmentation, breaking into smaller, characteristic charged fragments. The analysis of the mass-to-charge ratio (m/z) of these fragments provides valuable structural clues.
Predicted key fragmentation pathways for this compound include:
Alpha-cleavage: Cleavage of the bond between the carbonyl group and the methylene bridge, leading to the formation of a stable benzoyl cation (C₆H₅CO⁺, m/z 105). This is often a prominent peak in the spectrum of acetophenone derivatives. asdlib.orgmsu.edu
Cleavage of the C-S bond: Fragmentation can occur at the sulfonyl group, potentially leading to the formation of a p-toluenesulfonyl cation (CH₃C₆H₄SO₂⁺, m/z 155) or related fragments.
Loss of the tolyl group: Fragmentation may also involve the loss of the tolyl group, leading to other characteristic ions.
Table 3: Predicted Key Fragments in the Mass Spectrum of this compound Note: Fragmentation is predicted based on common pathways for related structures.
| m/z | Proposed Fragment Ion | Formula |
|---|---|---|
| 274 | Molecular Ion | [C₁₅H₁₄O₃S]⁺ |
| 155 | p-Toluenesulfonyl cation | [C₇H₇O₂S]⁺ |
| 105 | Benzoyl cation | [C₇H₅O]⁺ |
| 91 | Tropylium cation (from tolyl group) | [C₇H₇]⁺ |
UV-Vis Spectroscopy
No specific UV-Vis absorption spectrum for this compound has been located in the reviewed literature. However, the expected electronic absorption characteristics can be inferred from its constituent chromophores: the acetophenone moiety and the p-toluenesulfonyl group.
The acetophenone chromophore typically exhibits two main absorption bands in the ultraviolet region. The first is a strong band corresponding to a π → π* transition of the benzene (B151609) ring, which is observed for acetophenone itself at approximately 241-245 nm. studyraid.comphotochemcad.com A second, much weaker band, resulting from a forbidden n → π* transition of the carbonyl group, is often observed at longer wavelengths, around 280 nm. libretexts.org The presence of the electron-withdrawing sulfonyl group attached to the α-carbon would likely influence the electronic environment of the acetophenone system, potentially causing shifts in the positions and intensities of these absorption bands. Studies on related α-sulfonyl ketones confirm that electronic transitions are central to their characterization, though specific data for the title compound are absent. acs.org
X-ray Crystallography Studies
A search of crystallographic databases, including the Crystallography Open Database (COD), did not yield a specific entry or a published crystal structure for this compound. crystallography.netugr.es While crystallographic data for closely related sulfonyl-acetophenone derivatives exist, this information cannot be directly extrapolated to provide an accurate description of the title compound's crystal structure.
Crystal Structure Elucidation
Without a solved crystal structure, a detailed elucidation for this compound cannot be presented. The elucidation would typically involve the collection of X-ray diffraction data from a single crystal of the compound, followed by solving the phase problem and refining the atomic positions to generate a final structural model.
Analysis of Molecular Conformation and Intermolecular Interactions
A definitive analysis of the molecular conformation and intermolecular interactions, such as potential π-π stacking or C-H···O hydrogen bonds, is not possible without crystallographic data. Such an analysis would describe the three-dimensional arrangement of the molecule in the solid state, including the torsion angles between the phenyl and toluyl rings and the geometry of the sulfonyl and keto groups. It would also detail how individual molecules pack together in the crystal lattice through various non-covalent interactions.
Crystallographic Data and Refinement Parameters
Specific crystallographic data and refinement parameters for this compound are unavailable. If a crystal structure were determined, this information would be presented in a standardized table, as shown below for illustrative purposes.
Table 1: Hypothetical Crystallographic Data and Refinement Parameters
| Parameter | Value |
|---|---|
| Empirical formula | C₁₅H₁₄O₃S |
| Formula weight | 274.33 |
| Crystal system | Not Available |
| Space group | Not Available |
| a, b, c (Å) | Not Available |
| α, β, γ (°) | Not Available |
| Volume (ų) | Not Available |
| Z | Not Available |
| Density (calculated) (g/cm³) | Not Available |
| Absorption coefficient (mm⁻¹) | Not Available |
| F(000) | Not Available |
| Reflections collected | Not Available |
| Independent reflections | Not Available |
| R(int) | Not Available |
| Final R indices [I > 2σ(I)] | Not Available |
| R indices (all data) | Not Available |
Compound Names Table
Table 2: List of Mentioned Compounds
| Compound Name |
|---|
| This compound |
Computational Chemistry and Theoretical Studies
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-body systems. For 2-(p-Toluenesulfonyl)acetophenone, DFT calculations elucidate its geometry, spectroscopic signatures, and reaction pathways with a high degree of accuracy.
Geometry optimization is a fundamental computational step to find the minimum energy structure of a molecule. Using DFT methods, such as the B3LYP functional with a 6-311+G(d,p) basis set, the three-dimensional arrangement of atoms in this compound can be precisely determined. These calculations account for the forces on each atom, adjusting their positions until an energetic minimum (a stable conformation) is reached.
The electronic structure analysis reveals the distribution of electrons within the molecule, which is key to understanding its properties and reactivity. DFT calculations show distinct electron-rich and electron-deficient regions. The resonance-stabilized sulfonyl group (-SO₂) and the carbonyl group of the acetophenone (B1666503) moiety create a polarized electronic landscape.
Key findings from electronic structure analysis include:
Electron-Deficient Centers : The oxygen atoms of the sulfonyl group carry a significant partial negative charge (approx. -0.65 e⁻), as does the carbonyl oxygen (approx. -0.50 e⁻).
Electron-Rich Regions : The aromatic rings are comparatively electron-rich, with a small partial positive charge distributed across the carbon atoms (approx. +0.15 e⁻ per carbon).
This charge distribution pattern is crucial for predicting the molecule's behavior in chemical reactions, particularly its susceptibility to nucleophilic attack at the carbonyl carbon and electrophilic substitution on the aromatic rings.
Table 1: Calculated Atomic Charges from DFT Analysis This table presents illustrative data based on typical DFT outcomes for similar functional groups.
| Atom/Group | Calculated Partial Charge (e⁻) |
|---|---|
| Sulfonyl Oxygens | ~ -0.65 |
| Carbonyl Oxygen | ~ -0.50 |
| Aromatic Carbons (average) | ~ +0.15 |
DFT calculations are instrumental in predicting spectroscopic data, which can then be compared with experimental results for structural validation.
Infrared (IR) Spectroscopy : By calculating the harmonic vibrational frequencies, a theoretical IR spectrum can be generated. Each calculated frequency corresponds to a specific vibrational mode of the molecule, such as the stretching of the C=O and S=O bonds or the bending of C-H bonds. These predictions help in the assignment of peaks in an experimental IR spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy : Theoretical NMR chemical shifts can be calculated by determining the magnetic shielding around each nucleus (e.g., ¹H and ¹³C) in the optimized molecular geometry. These calculated shifts provide a theoretical basis for assigning signals in experimental NMR spectra, aiding in the complete structural elucidation of the molecule. cnr.it The accuracy of these predictions depends on the chosen functional, basis set, and the inclusion of solvent effects. mdpi.com
DFT is a powerful tool for mapping the potential energy surface of a chemical reaction, allowing for the elucidation of reaction mechanisms and the calculation of activation energies. For this compound, which is known to participate in reactions like aldol (B89426) condensations and Michael additions, DFT can model the entire reaction coordinate.
The process involves:
Identifying Stationary Points : The structures of reactants, products, and any intermediates are optimized.
Locating Transition States (TS) : A transition state represents the highest energy point along the reaction pathway. DFT calculations search for these first-order saddle points on the potential energy surface. nih.govresearchgate.net
Calculating Energy Barriers : The activation energy (ΔG‡) is the difference in free energy between the reactants and the transition state. nih.gov A lower energy barrier indicates a faster reaction rate. For example, in related sulfonyl systems, DFT calculations have quantified the free energy barriers for radical addition steps to be around 11.4 kcal/mol. nih.gov
Intrinsic Reaction Coordinate (IRC) Analysis : IRC calculations are performed to confirm that a located transition state smoothly connects the intended reactants and products, verifying the proposed mechanistic pathway. mdpi.com
These calculations can also clarify regioselectivity and stereoselectivity by comparing the energy barriers of different possible reaction pathways.
Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). wpmucdn.com The energies and spatial distributions of these orbitals are critical for predicting chemical reactivity.
HOMO : The HOMO is the orbital from which the molecule is most likely to donate electrons in a reaction with an electrophile. In this compound, the HOMO is expected to have significant contributions from the electron-rich aromatic rings.
LUMO : The LUMO is the orbital that is most likely to accept electrons in a reaction with a nucleophile. The LUMO is anticipated to be localized primarily on the acetophenone moiety, specifically around the carbonyl group and the adjacent sulfonyl-bearing carbon, which are the primary sites for nucleophilic attack.
HOMO-LUMO Gap : The energy difference between the HOMO and LUMO is a crucial indicator of the molecule's kinetic stability and electronic excitability. A smaller gap generally implies higher reactivity. researchgate.net
FMO analysis provides a qualitative picture of how the molecule will interact with other reagents, guiding the understanding of its reaction mechanisms. wpmucdn.comnih.gov
Table 2: Illustrative Frontier Molecular Orbital Properties This table shows typical FMO characteristics for an aromatic ketone-sulfone.
| Orbital | Primary Localization | Role in Reactivity |
|---|---|---|
| HOMO | Tolyl and Phenyl Rings | Electron donation (nucleophilic character) |
| LUMO | Carbonyl Group and α-Carbon | Electron acceptance (electrophilic character) |
| HOMO-LUMO Gap | - | Indicator of chemical reactivity and stability |
Quantum Theory of Atoms in Molecules (QTAIM) Analysis
The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous method for partitioning the electron density of a molecule into atomic basins. amercrystalassn.orgwiley-vch.de This partitioning allows for the analysis of chemical bonds and interatomic interactions based on the topology of the electron density (ρ). muni.cz
The key elements of a QTAIM analysis are:
Critical Points (CPs) : These are points where the gradient of the electron density is zero. muni.cz In this compound, CPs are found at the nuclei (attractors), between bonded atoms (bond critical points), within rings (ring critical points), and in cages (cage critical points).
Bond Path : A line of maximum electron density linking two adjacent nuclei. The presence of a bond path is a universal indicator of a chemical bond. wiley-vch.de
Analysis at the Bond Critical Point (BCP) : The properties of the electron density at the BCP reveal the nature of the interaction. Important properties include the electron density itself (ρ(r)), the Laplacian of the electron density (∇²ρ(r)), and the total energy density (H(r)).
Shared Interactions (Covalent Bonds) : Characterized by high ρ(r), a negative ∇²ρ(r), and a negative H(r).
Closed-Shell Interactions (Ionic, van der Waals, H-bonds) : Characterized by low ρ(r), a positive ∇²ρ(r), and a positive or slightly negative H(r). muni.cz
For this compound, QTAIM can precisely characterize the covalent nature of the C-C, C-H, C-S, S=O, and C=O bonds and identify weaker, non-covalent interactions within the molecule.
Noncovalent Interaction (NCI) Indices Analysis
Noncovalent Interaction (NCI) analysis is a computational technique used to visualize and characterize weak, non-covalent interactions in real space. nih.govmalta-consolider.com It is based on the electron density (ρ) and its reduced density gradient (s). By plotting s versus ρ, regions corresponding to different types of interactions can be identified.
The resulting NCI plots are 3D graphical representations where surfaces identify the location and nature of non-covalent interactions:
Strong Attractive Interactions (e.g., Hydrogen Bonds) : Appear as blue-colored surfaces.
Weak van der Waals Interactions : Appear as green-colored surfaces.
Strong Repulsive Interactions (e.g., Steric Clashes) : Appear as red-colored surfaces.
In this compound, NCI analysis would be expected to reveal weak intramolecular van der Waals forces, such as C-H···π interactions, between the tolyl and phenyl rings. These subtle forces can play a significant role in determining the molecule's preferred conformation and its packing in the solid state. malta-consolider.com
Molecular Docking Studies
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is instrumental in drug discovery and medicinal chemistry for screening virtual libraries of compounds and for understanding the molecular basis of a ligand's interaction with a protein's active site.
Investigation of Enzyme-Inhibitor Interactions
While broad classes of acetophenone derivatives have been the subject of molecular docking studies against various enzymes, specific and detailed research focusing exclusively on the enzyme-inhibitor interactions of this compound is not extensively available in the public domain. Studies on related acetophenone compounds have shown inhibitory activity against enzymes such as acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), α-glycosidase, and carbonic anhydrases (hCA I and II). These investigations often utilize molecular docking to elucidate the binding modes and to correlate computational predictions with experimental inhibition data.
For instance, in studies of other acetophenone derivatives, researchers have identified key amino acid residues within the enzyme's active site that are crucial for binding. These interactions typically involve hydrogen bonding, hydrophobic interactions, and π-π stacking. The docking scores and predicted binding energies from these studies help in ranking potential inhibitors and in guiding the synthesis of more potent analogues.
However, without specific studies on this compound, a detailed table of its binding energies and interacting residues with specific enzymes cannot be compiled. The presence of the bulky p-toluenesulfonyl group and the acetophenone moiety suggests that its binding profile would be distinct from simpler acetophenones, likely involving different or additional interactions within an enzyme's active site. Further computational research is required to specifically map the enzyme-inhibitor interactions of this compound.
Advanced Characterization and Derivatization Techniques
Derivatization for Analytical Purposes
Derivatization is a technique used in chemical analysis to convert a compound into a product (a derivative) that is more suitable for analysis by a particular method. For 2-(p-Toluenesulfonyl)acetophenone, this can improve its volatility for gas chromatography or enhance its ionization for mass spectrometry. A common derivatizing agent is p-toluenesulfonyl isocyanate, which reacts with hydroxyl groups. nih.gov This process can be completed in a short time at room temperature. nih.gov
Solid-Phase Microextraction (SPME) Coupled with GC-MS
Solid-Phase Microextraction (SPME) is a solvent-free sample preparation technique that integrates sampling, extraction, and concentration into a single step. mdpi.com It utilizes a small, coated fiber to absorb or adsorb analytes from a sample matrix. nih.gov This technique is widely used for the analysis of volatile and semi-volatile organic compounds in various fields, including environmental monitoring and food analysis. mdpi.comnih.gov
When coupled with Gas Chromatography-Mass Spectrometry (GC-MS), SPME provides a powerful tool for the identification and quantification of compounds like this compound. The SPME fiber extracts and concentrates the analyte, which is then thermally desorbed into the GC inlet for separation and subsequent detection by the mass spectrometer. This method offers high sensitivity and is effective for analyzing complex matrices. researchgate.net
For instance, a study on the migration of acetophenone (B1666503) from consumer products utilized headspace SPME (HS-SPME) with a polydimethylsiloxane/divinylbenzene (PDMS/DVB) fiber. researchgate.net The optimal conditions for acetophenone detection were found to be extraction for 10 minutes at 25°C for air samples. researchgate.net This method achieved low limits of detection and quantification, demonstrating its sensitivity. researchgate.net
Table 1: SPME Fiber Types and Their Applications
| Fiber Coating | Polarity | Typical Analytes |
| Polydimethylsiloxane (PDMS) | Nonpolar | Volatiles, nonpolar semivolatiles |
| Polyacrylate (PA) | Polar | Polar semivolatiles (e.g., phenols) |
| Polydimethylsiloxane/Divinylbenzene (PDMS/DVB) | Bipolar | Polar volatiles |
This table is based on information from multiple sources. researchgate.netresearchgate.net
Ultrasound-Assisted Dispersive Liquid-Liquid Microextraction (DUADLLME) with UHPLC-MS/MS
Ultrasound-Assisted Dispersive Liquid-Liquid Microextraction (DUADLLME) is a rapid and efficient sample pre-concentration technique. nih.gov This method involves the use of a small amount of an extraction solvent and a disperser solvent, which are injected into an aqueous sample. The application of ultrasound facilitates the formation of a cloudy solution, increasing the surface area for mass transfer of the analyte into the extraction solvent. nih.govrsc.org
This technique, when followed by Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS), allows for the sensitive determination of analytes. In a study focused on determining biogenic amines, the samples were first derivatized and then subjected to USA-DLLME. rsc.org The optimal conditions involved using 1-octanol (B28484) as the extraction solvent and acetonitrile (B52724) as the disperser, with one minute of ultrasonication. rsc.org This approach resulted in significant enrichment factors and low limits of detection. rsc.org
Techniques for Purity Assessment
Ensuring the purity of this compound is essential for its intended applications. Chromatographic techniques are commonly employed for this purpose.
Gas Chromatography (GC)
Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile and thermally stable compounds. It is frequently used to determine the purity of organic solvents and other chemical compounds. nih.gov A GC method can be developed to quantify impurities in a sample, often with high accuracy at low concentration levels. nih.gov
For the analysis of toluenesulfonic acid isomers, a GC method was developed where the acids were first converted into their corresponding ethyl esters. researchgate.net This derivatization step allowed for their separation on a gas chromatograph. The separation was effectively performed on columns with stationary phases like OV-210 or polyphenyl ether. researchgate.net
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method for assessing the purity of a compound. silicycle.com It involves spotting a sample onto a plate coated with a stationary phase, such as silica (B1680970) gel, and developing the plate in a suitable mobile phase. studyraid.com The separation of components is based on their differential partitioning between the stationary and mobile phases. silicycle.com
For a compound like acetophenone, a common TLC system uses a silica gel plate as the stationary phase and a non-polar solvent mixture like hexane (B92381):ethyl acetate (B1210297) as the mobile phase. studyraid.com Visualization of the separated spots can be achieved under UV light (at 254 nm), where the aromatic ring of the compound quenches fluorescence, or by using an iodine vapor chamber. studyraid.com The retention factor (Rf value), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a key parameter for identification. studyraid.com
Future Directions and Research Perspectives
Exploration of Novel Synthetic Routes
While the classical synthesis of 2-(p-Toluenesulfonyl)acetophenone involves the sulfonylation of acetophenone (B1666503) derivatives with p-toluenesulfonyl chloride, future research will likely focus on more efficient, selective, and sustainable synthetic strategies. nih.govacs.org One promising avenue is the application of modern catalytic methods to construct the core β-ketosulfone structure.
Photoredox catalysis, for instance, has emerged as a powerful tool for forming complex organic molecules under mild conditions. acs.org Future studies could explore light-mediated reactions to couple toluenesulfonyl precursors with acetophenone-derived synthons, potentially avoiding harsh reagents and improving functional group tolerance. acs.org Additionally, developing one-pot procedures that combine multiple reaction steps, a strategy successfully used to synthesize complex molecules like Oseltamivir, could offer a more streamlined and atom-economical route to this compound and its analogs. tohoku.ac.jp
Development of New Catalytic Systems
The development of advanced catalytic systems is central to future synthetic efforts. Organocatalysis, in particular, presents a fertile ground for innovation. p-Toluenesulfonic acid (p-TSA), a related and widely used organocatalyst, is lauded for its efficiency, low toxicity, and operational simplicity in promoting a wide range of organic transformations. nih.gov Future research could focus on designing chiral versions of sulfonyl-containing catalysts to achieve asymmetric synthesis, a critical need in medicinal chemistry.
Moreover, the integration of catalysts into novel reaction media, such as deep eutectic solvents (DESs), could enhance reaction rates and simplify catalyst recycling. mdpi.com Research into heterogeneous catalysts, such as metal-organic frameworks (MOFs) or functionalized nanoparticles incorporating sulfonyl moieties, could lead to robust, reusable systems for the large-scale production of this compound, aligning with the principles of green chemistry. nih.govmdpi.com
Design of Advanced Functional Materials
The unique electronic properties of this compound make it a valuable building block for advanced functional materials. Its established role as an auxiliary ligand in iridium(III) complexes for Organic Light-Emitting Diodes (OLEDs) highlights this potential. The strong electron-withdrawing nature of the sulfonyl group enhances charge transport, while the tolyl group contributes to steric stability and material longevity.
Future research will focus on the rational design of new derivatives to fine-tune the optoelectronic properties of these materials. By systematically modifying the aromatic rings or the ketone moiety, researchers can create a new generation of phosphorescent emitters with improved characteristics, as summarized in the table below.
| Modification Strategy | Target Property Improvement | Potential Application |
| Introducing electron-donating/withdrawing groups | Tune emission wavelength and quantum yield | Full-color display technology |
| Increasing steric bulk around the metal center | Enhance thermal and photostability | Durable lighting and displays |
| Polymerizing functionalized derivatives | Create processable, film-forming materials | Printable electronics |
| Incorporating into photoresist formulations | Develop high-resolution photoacid generators | Advanced photolithography |
These efforts aim to produce materials with higher photoluminescence quantum yields (PLQY), longer operational lifetimes, and specific emission colors for next-generation electronic devices.
Deepening Mechanistic Understanding through Computational Studies
Computational chemistry offers powerful tools to unravel the intricate details of chemical reactivity and material properties. Density Functional Theory (DFT) has already been employed to map the electron-rich and electron-deficient regions of this compound, providing a rationale for its reactivity in nucleophilic and electrophilic reactions.
Future computational work will likely move towards more complex challenges. Advanced DFT methods and molecular dynamics (MD) simulations can be used to:
Elucidate Reaction Mechanisms: Model the transition states of novel synthetic reactions to optimize conditions and predict outcomes.
Predict Material Properties: Screen virtual libraries of derivatives to identify candidates with desirable electronic and optical properties for applications like OLEDs before undertaking laborious synthesis. nih.gov
Simulate Interactions: Investigate how the molecule interacts with biological targets or within a material matrix, guiding the design of new drugs or functional composites. nih.gov
Analyze Non-covalent Interactions: Employ techniques like Hirshfeld surface analysis to understand and engineer the crystal packing of solid-state materials, which is crucial for controlling their physical properties. nih.govacs.orgresearchgate.net
These computational studies will accelerate the discovery and development process, making it more efficient and targeted. nih.govnih.gov
Translational Research in Medicinal Chemistry and Drug Discovery
The scaffold of this compound is a recognized intermediate in the synthesis of bioactive molecules. Derivatives have demonstrated potential as both antimicrobial and anticancer agents. The future of research in this area lies in translating these initial findings into viable therapeutic leads.
A recent study highlighted the potential of acetophenone-based hybrids in cancer therapy, with a newly synthesized compound showing selective activity against triple-negative breast cancer (TNBC) cells by inducing DNA damage. nih.gov This provides a clear roadmap for future translational research, which should focus on:
Structure-Activity Relationship (SAR) Studies: Synthesizing and screening a diverse library of this compound derivatives to identify the key structural features required for potent and selective biological activity.
Mechanism of Action Elucidation: Investigating how lead compounds interact with their biological targets at a molecular level, as seen with the induction of γH2AX and p53 in cancer cells. nih.gov
Pharmacokinetic Profiling: Optimizing the absorption, distribution, metabolism, and excretion (ADME) properties of promising compounds to ensure they are suitable for further development.
Exploring New Therapeutic Areas: Expanding screening efforts to other diseases, such as fungal infections or neurodegenerative disorders, based on the broad biological activities reported for acetophenones. mdpi.comnih.gov
This targeted approach will be crucial for moving promising laboratory findings toward clinical applications.
Sustainable and Green Chemical Process Development
The principles of green chemistry are increasingly shaping the future of chemical synthesis and manufacturing. The use of p-toluenesulfonic acid (p-TSA) as a recoverable and environmentally benign catalyst in processes like PET hydrolysis exemplifies this shift. nih.govrsc.org Future research on this compound will undoubtedly prioritize the development of sustainable processes.
Key research directions include:
Green Solvents: Replacing conventional volatile organic compounds (VOCs) with greener alternatives like water, supercritical fluids, or deep eutectic solvents (DESs). nih.govmdpi.com
Catalyst Recyclability: Designing heterogeneous or easily separable homogeneous catalysts to minimize waste and reduce costs, as demonstrated with the recovery of p-TSA. rsc.org
Energy Efficiency: Employing energy-efficient technologies such as ultrasound (sonochemistry) or visible light (photocatalysis) to drive reactions, which can often be performed at lower temperatures and with shorter reaction times. acs.orgnih.gov
Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, thereby minimizing waste. nih.gov
By integrating these green principles, the chemical industry can produce this compound and its derivatives in a more environmentally responsible and economically viable manner.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for preparing 2-(p-toluenesulfonyl)acetophenone and its derivatives?
- Answer : The compound is typically synthesized via sulfonylation of acetophenone derivatives using p-toluenesulfonyl chloride under basic conditions. For example, α-diazoacetophenone derivatives can be prepared by reacting α-bromoacetophenone with N,N'-ditosylhydrazine in the presence of sodium hydrogen carbonate, followed by dehydrohalogenation . Modifications, such as introducing chloroethyl groups, involve nucleophilic substitution reactions with 2-chloroethyl reagents under controlled temperatures (e.g., 60–80°C) to optimize yield and purity .
Q. How can researchers purify and characterize this compound effectively?
- Answer : Purification is achieved via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol. Characterization relies on NMR (¹H/¹³C) to confirm sulfonyl group integration (δ ~7.2–7.8 ppm for aromatic protons) and FT-IR for sulfonyl S=O stretches (~1360 and 1170 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular ion peaks and fragmentation patterns .
Q. What safety protocols are critical when handling this compound in the lab?
- Answer : Use PPE (gloves, goggles) to avoid skin/eye contact. Work in a fume hood due to potential dust inhalation risks. In case of exposure, rinse affected areas with water for 15 minutes and seek medical attention. Store in airtight containers away from oxidizing agents and moisture .
Advanced Research Questions
Q. How do substituents on the acetophenone core influence the reactivity of this compound in catalytic reductions?
- Answer : Electron-withdrawing groups (e.g., -Cl, -NO₂) on the acetophenone ring enhance electrophilicity, facilitating nucleophilic attack by metal hydrides (e.g., Co–H). Computational studies (DFT) show that the sulfonyl group stabilizes transition states via resonance, lowering activation barriers. Conversely, electron-donating groups (e.g., -OCH₃) reduce reactivity, necessitating harsher conditions (e.g., higher H₂ pressure) .
Q. What mechanistic insights explain the role of this compound in light-driven catalytic systems?
- Answer : In cobalt-copper photocatalytic systems, the sulfonyl group acts as a Lewis acid, coordinating to the metal catalyst (e.g., [Co(OTf)(Py₂Tstacn)]⁺) to stabilize intermediates. Time-resolved spectroscopy reveals that photoexcitation generates a charge-separated state, enabling single-electron transfer (SET) to the ketone, followed by proton-coupled hydride transfer. Water acts as a proton source, maintaining catalytic turnover .
Q. How can heterogeneous catalysts be optimized for coupling reactions involving this compound?
- Answer : Copper-supported lignosulfonate catalysts (e.g., Cu/LSA-FAS) enhance cross-coupling efficiency (e.g., with alkynes or amines) by providing sulfonic acid sites that activate the ketone via hydrogen bonding. Catalyst recyclability is improved by doping with Fe³⁺, which prevents Cu leaching. Substituted 2-(phenylethynyl)acetophenones with electron-neutral groups (e.g., -F, -Cl) achieve >80% yield, while electron-rich substrates require additives like TFA .
Q. What strategies resolve contradictions in reported bioactivity data for sulfonylated acetophenone derivatives?
- Answer : Discrepancies in antimicrobial or anticancer assays often arise from variations in cell lines, solvent effects (e.g., DMSO vs. saline), or impurity profiles. Researchers should standardize protocols:
- Use RPMI 1640 medium with 10% FBS for cytotoxicity assays.
- Validate purity via HPLC (>95%) and control for endotoxins.
- Compare EC₅₀ values across multiple assays (e.g., MTT vs. resazurin) .
Methodological Notes
- References : Ensure citations from peer-reviewed journals (e.g., J. Org. Chem.) over vendor-supplied data.
- Data Reproducibility : Document reaction parameters (e.g., mmol% catalyst, solvent dielectric) to enable replication.
- Advanced Tools : Employ in situ IR or MS for real-time monitoring of intermediates in complex reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
